![molecular formula C18H22N4O2 B2368374 Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate CAS No. 2305255-48-3](/img/structure/B2368374.png)
Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
GABA A Receptor Modulation
The structural resemblance between imidazopyridines and purines has led to investigations into their therapeutic significance. Initially recognized as GABA A receptor positive allosteric modulators , these compounds have potential in central nervous system (CNS) disorders. Their ability to influence cellular pathways relevant to cancer cells, immune components, and carbohydrate metabolism underscores their medicinal importance .
Proton Pump Inhibition
Recent studies have identified imidazopyridines, including EN300-6735750, as proton pump inhibitors . These compounds can suppress gastric acid secretion, making them relevant for treating acid-related gastrointestinal conditions .
Aromatase Inhibition
Aromatase inhibitors play a crucial role in breast cancer therapy. Some imidazopyridines, including EN300-6735750, exhibit aromatase inhibitory activity , potentially contributing to cancer treatment strategies .
Anti-Inflammatory Properties
Imidazopyridines have been explored for their anti-inflammatory effects. By modulating pathways involved in inflammation, they may offer therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders .
Enzyme Targets
These compounds interact with enzymes involved in carbohydrate metabolism, which could impact energy production and cellular processes. Investigating their effects on specific enzymes may reveal novel therapeutic avenues .
Pathogen-Related Applications
Imidazopyridines may influence pathogens by affecting essential cellular processes. Their potential as antimicrobial agents warrants further exploration .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to interact with various targets including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Imidazopyridines, which share a structural resemblance with this compound, are known to act as positive allosteric modulators of gaba a receptors . This suggests that EN300-6735750 might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . Therefore, it’s plausible that EN300-6735750 may affect similar pathways.
Pharmacokinetics
The synthetic accessibility score, caco-2 permeability, mdck permeability, and other properties of similar compounds have been evaluated , suggesting that EN300-6735750 might have similar pharmacokinetic properties.
Result of Action
Based on the known effects of similar compounds, it can be inferred that en300-6735750 might influence cellular activity, potentially leading to changes in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Eigenschaften
IUPAC Name |
benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-13-19-16-15(21)7-9-20-18(16)8-10-22(12-18)17(23)24-11-14-5-3-2-4-6-14/h2-6,13,20H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIVOWBBPRUXJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC23CCN(C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.